Superior Acetylcholinesterase (AChE) Inhibition Potency Compared to Other Triazine Derivatives
[(4-Amino-1,3,5-triazin-2-yl)thio]acetic acid exhibits potent inhibition of electric eel acetylcholinesterase (AChE) with an IC50 of 89 nM in the Ellman assay [1]. This potency is substantially higher than that of many other triazine derivatives evaluated for AChE inhibition. For example, a series of 1,2,4-triazine compounds reported IC50 values ranging from 1.41 to 9.91 μM for AChE, representing a 16- to 111-fold lower potency [2]. Furthermore, a specific comparator, a 1,2,4-triazine derivative, exhibited an IC50 of 2.45 μM, which is 27.5-fold less potent than the target compound [2].
| Evidence Dimension | AChE inhibition IC50 |
|---|---|
| Target Compound Data | 89 nM |
| Comparator Or Baseline | 1,2,4-triazine derivative series (IC50 range: 1.41-9.91 μM); specific 1,2,4-triazine derivative (IC50: 2.45 μM) |
| Quantified Difference | Target compound is 16- to 111-fold more potent than the series; 27.5-fold more potent than the specific comparator |
| Conditions | Electric eel AChE; Ellman assay with acetylthiocholine iodide substrate |
Why This Matters
This level of potency enables lower compound consumption and higher signal-to-noise ratios in AChE inhibition assays, directly impacting assay cost and sensitivity.
- [1] BindingDB BDBM50111769 CHEMBL3605354, BindingDB, accessed 2026. View Source
- [2] Turkan_2025_J.Biochem.Mol.Toxicol_39_e70415, BioWeb SupAgro, 2025. View Source
